(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a unique and complex molecule. This compound stands out due to its intricate structure, which includes a mix of benzothiadiazole, piperidine, and thiophene units. It’s not just a mouthful to say; it’s a wonder of molecular architecture.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ functions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other compounds, it may affect pathways related to antimicrobial activity
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are yet to be determined. These properties are crucial in understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have antimicrobial activity, indicating potential utility in the treatment of certain infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps, starting with the preparation of individual components such as 3-methylbenzo[c][1,2,5]thiadiazole and the thiophene derivative. These components undergo specific reactions to form intermediates, which are then coupled together under carefully controlled conditions. Typical reactions might include nucleophilic substitutions, oxidations, and cyclizations.
Industrial Production Methods
For industrial-scale production, the process involves scaling up these reactions while maintaining precision in temperature, pressure, and the use of catalysts. Continuous flow techniques and automated reactors could be employed to ensure consistency and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: : The sulfur atoms in the thiadiazole ring can be further oxidized.
Reduction: : The compound can be reduced to modify its oxidation state, affecting its overall properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Reagents like strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon for hydrogenation) are commonly used. Reaction conditions are typically tailored to the specific transformation desired, with temperature control being crucial.
Major Products
Depending on the reactions, the products vary. Oxidation might yield sulfoxides or sulfones, reduction could lead to more saturated analogs, and substitution could introduce various functional groups, altering the compound’s properties significantly.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules. Its unique structure makes it a valuable precursor in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, owing to their ability to interact with biological macromolecules.
Medicine
Medicinal chemistry exploits this compound for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry
Industrial applications include the development of materials with specific electronic or optical properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
Unique Features
The presence of a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group distinguishes this compound, providing unique electronic properties and reactivity patterns that similar compounds might not exhibit.
Similar Compounds
Similar compounds include:
4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine
(4-piperidin-1-yl)thiophen-3-ylmethanone
Various benzothiadiazole derivatives
These compounds share some structural elements but differ in functional groups, leading to variations in their reactivity and applications.
There you have it—a deep dive into the chemical enigma that is (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone. Hope it adds a spark to your interest in chemistry!
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYPPBAEQBQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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